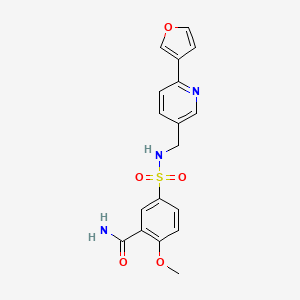

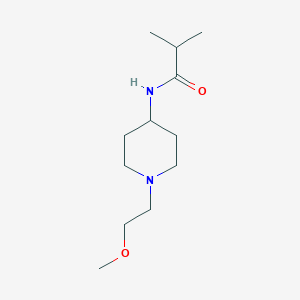

N-(1-(2-methoxyethyl)piperidin-4-yl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

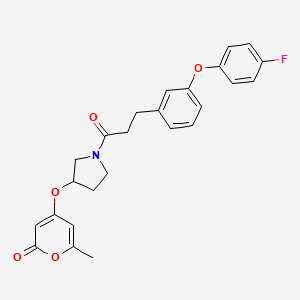

N-(1-(2-methoxyethyl)piperidin-4-yl)isobutyramide, also known as A-84543, is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). The α4β2 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system and plays a crucial role in various physiological processes, including learning and memory, attention, and mood regulation. In recent years, A-84543 has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

科学的研究の応用

Chemical Structure and Synthesis

N-(1-(2-methoxyethyl)piperidin-4-yl)isobutyramide is part of a broader class of compounds known for their complex structures and synthesis routes. Compounds with polyene amide structures, similar to this compound, are derived from natural sources such as Compositae, Piperaceae, and Rutaceae families. These compounds are primarily used as insecticides due to their structural efficacy. The synthesis of these compounds involves intricate chemical processes, often starting from basic amides and piperidine derivatives, leading to the formation of complex structures with significant biological activities (Nájera & Yus, 2000).

Biological Activity and Applications

The piperidine moiety, a crucial component of this compound, has been extensively studied for its binding affinities and selectivity at various receptors. For instance, derivatives of methylpiperidines, including those with modifications on the piperidine ring, have shown significant potency and selectivity at the sigma(1) receptor. These compounds exhibit notable antiproliferative activity, which opens new avenues in tumor research and therapy, highlighting the potential of piperidine derivatives in medicinal chemistry and pharmacology (Berardi et al., 2005).

Insecticidal Properties

The insecticidal properties of piperidine derivatives have been documented, with several compounds isolated from natural sources demonstrating significant activity against various pests. For example, piperidinyl amides isolated from the maritime plant Otanthus maritimus have shown potent insecticidal activity, which could be attributed to their unique structural features, including the piperidine ring. These findings underscore the potential of this compound and related compounds in the development of new, naturally derived insecticides (Christodoulopoulou et al., 2005).

Corrosion Inhibition

The application of piperidine derivatives extends beyond biological activities to include materials science, particularly in corrosion inhibition. Studies involving quantum chemical calculations and molecular dynamics simulations have demonstrated that piperidine derivatives can effectively inhibit the corrosion of metals such as iron. This attribute is particularly valuable in industrial applications where corrosion resistance is crucial for the longevity and integrity of metal structures (Kaya et al., 2016).

作用機序

Target of Action

The primary target of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide is currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide These factors can include the physiological environment within the body, as well as external factors such as temperature and pH

特性

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-10(2)12(15)13-11-4-6-14(7-5-11)8-9-16-3/h10-11H,4-9H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWIEBNMSNESCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCN(CC1)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile](/img/structure/B2576423.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone](/img/structure/B2576432.png)

![7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576436.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2576437.png)

![7-[4-(dimethylamino)phenyl]-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2576438.png)

![N-(4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2576444.png)